molecular formula C15H22BrN B11735188 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine

1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine

Cat. No.: B11735188
M. Wt: 296.25 g/mol
InChI Key: RUAZTACNZLJUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine (CAS: 1344021-26-6) is a cyclobutylalkylamine derivative characterized by a 4-bromophenyl substituent on the cyclobutane ring and a 3-methylbutylamine side chain. This compound shares structural similarities with sibutramine metabolites, such as M2 (1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine), a key active metabolite of the weight-loss drug sibutramine . However, the bromine atom in place of chlorine introduces distinct physicochemical and pharmacological properties, including increased molecular weight (C₁₅H₂₃BrN vs. C₁₅H₂₂ClN) and altered lipophilicity, which may influence receptor binding and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22BrN

Molecular Weight

296.25 g/mol

IUPAC Name

1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22BrN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3

InChI Key

RUAZTACNZLJUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors.

    Introduction of the 4-Bromophenyl Group: The bromophenyl group is introduced via a using a boronic acid derivative and a palladium catalyst.

    Attachment of the 3-Methylbutylamine Chain: The final step involves the of the cyclobutyl ring to attach the 3-methylbutylamine chain.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine (M2 Metabolite of Sibutramine)

  • Structural Differences : The substitution of bromine (Br) for chlorine (Cl) at the para position of the phenyl ring is the primary distinction. Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for Cl) increases steric bulk and electron-withdrawing effects .
  • Pharmacokinetics: Lipophilicity: The bromo derivative has a higher logP (estimated ~4.8 vs. Metabolic Stability: Bromine’s stronger C–Br bond (vs. C–Cl) may slow hepatic dehalogenation, prolonging half-life .
  • Pharmacodynamics: The chloro analog (M2) inhibits serotonin (5-HT) and norepinephrine (NE) reuptake (IC₅₀: NE = 0.066 μM, 5-HT = 5.1 μM), contributing to appetite suppression . Bromine’s effects on these targets remain unstudied but may modulate potency due to altered electronic interactions .

Sibutramine (N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine)

  • Structural Differences : Sibutramine includes N,N-dimethylation on the amine group, whereas the target compound lacks these methyl groups.
  • Activity : Sibutramine is a prodrug metabolized to M1 and M2. The dimethyl group delays metabolism, enabling sustained release of active metabolites . In contrast, 1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutylamine may act directly without requiring metabolic activation.
  • Therapeutic Use: Sibutramine’s weight-loss efficacy (3–5 kg greater than placebo at 24 weeks) is linked to M2’s activity .

N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (Sibutramine-related Compound D)

  • Structural Differences : This compound retains the N,N-dimethyl group and chloro substituent.
  • Analytical Profiles : In USP chromatographic methods, it elutes at a relative retention time (RRT) of 1.19, distinct from the bromo analog, which would likely exhibit a higher RRT due to increased molecular weight .
  • Regulatory Status : Classified as a specified impurity in sibutramine formulations, with a limit of 0.1% . The bromo analog’s impurity profile would require separate validation.

Physicochemical and Analytical Comparison

Property This compound 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine (M2) Sibutramine (Parent Compound)
Molecular Formula C₁₅H₂₃BrN C₁₅H₂₂ClN C₁₇H₂₆ClN
Molecular Weight 314.26 g/mol 251.80 g/mol 279.85 g/mol
logP (Predicted) ~4.8 ~4.3 ~5.1
Boiling Point ~338°C (estimated) 337.9°C (literature) N/A
Chromatographic RRT Not reported (estimated higher than chloro analog) 1.45 (HCl salt) 1.00 (reference)
Therapeutic Indication Under investigation Weight loss (via 5-HT/NE reuptake inhibition) Obesity (prodrug)

Biological Activity

1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique cyclobutyl structure with a 4-bromophenyl group and a 3-methylbutylamine moiety. Its molecular formula is C15H22BrNC_{15}H_{22}BrN with a molecular weight of 296.25 g/mol. The presence of the bromine atom enhances its reactivity, potentially influencing its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC15H22BrNC_{15}H_{22}BrN
Molecular Weight296.25 g/mol
Functional GroupsPrimary amine, bromophenyl
Chemical ClassCyclobutyl amine derivative

Pharmacological Profile

This compound has been studied primarily for its effects on neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NA). Research indicates that it exhibits potent inhibition of the reuptake of these neurotransmitters, which is crucial for its potential antidepressant effects.

  • In Vitro Studies : The compound demonstrates an IC50 of 0.066 μM for norepinephrine uptake and 5.1 μM for serotonin uptake, indicating strong inhibitory activity compared to other known compounds . These findings suggest that it could be effective in modulating mood and behavior by enhancing monoaminergic signaling.
  • In Vivo Studies : Animal studies have shown that administration of the compound leads to reduced food intake and increased energy expenditure through thermogenesis mechanisms . This aligns with its profile as a potential treatment for obesity and related metabolic disorders.

The primary mechanism through which this compound exerts its effects appears to involve:

  • Monoamine Reuptake Inhibition : By inhibiting the uptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and reduce depressive symptoms.
  • Thermogenic Activity : The compound's ability to increase energy expenditure may involve activation of thermogenic pathways in adipose tissue, potentially mediated by sympathetic nervous system stimulation.

Study on Antidepressant Effects

A notable study investigated the effects of various metabolites of sibutramine, including this compound, on behavioral models predictive of antidepressant efficacy. The results indicated that these metabolites exhibited similar pharmacological activity to sibutramine itself, reinforcing their potential utility in treating depression .

Energy Expenditure and Weight Management

Another study focused on the impact of this compound on weight management in rodent models. The results demonstrated significant reductions in food intake and increased energy expenditure following intracerebroventricular (i.c.v.) administration, highlighting its potential application in obesity treatment .

Q & A

Q. How do metabolic pathways of this compound differ from its chlorophenyl analog in hepatic models, and what enzymes are involved?

  • Methodological Answer : In vitro microsome studies identify CYP3A4-mediated N-demethylation as the primary pathway. Bromophenyl’s larger atomic radius slows oxidation kinetics (t₁/₂ = 45 min vs. 30 min for chlorophenyl). LC-MS/MS metabolite profiling reveals unique dehalogenated byproducts (e.g., 4-hydroxyphenyl derivatives) due to CYP2D6’s substrate specificity. Comparatively, chlorophenyl analogs produce 4-chlorocatechol metabolites .

Q. What experimental approaches resolve discrepancies between in vitro serotonin transporter (SERT) affinity and in vivo efficacy?

  • Methodological Answer : Discrepancies may arise from blood-brain barrier permeability or active metabolites. Use physiologically relevant in vitro assay conditions (150 mM KCl, 37°C). In vivo, employ PK/PD modeling to correlate plasma metabolite levels (M1, M2) with cerebrospinal fluid concentrations. ’s murine electroconvulsive shock model demonstrated dose-dependent memory improvement (5–50 mg/kg/day) despite moderate SERT affinity (IC₅₀ = 15 nM) .

Q. How does bromine substitution impact selectivity for monoamine transporters, and what computational tools predict these effects?

  • Methodological Answer : Bromine’s polarizability enhances van der Waals interactions with hydrophobic transporter pockets. Molecular docking (AutoDock Vina) predicts 20% higher binding energy for bromophenyl versus chlorophenyl at SERT. In vitro assays confirm IC₅₀ = 15 nM (bromine) vs. 25 nM (chlorine) for norepinephrine reuptake inhibition. Fluorophenyl analogs show reduced potency (IC₅₀ = 80 nM) due to weaker hydrophobic interactions .

Q. What rodent model design considerations are critical for assessing neuropharmacological effects?

  • Methodological Answer : Use chronic dosing (14–28 days) to account for metabolite accumulation. ’s memory defect model employed 5–50 mg/kg/day with Morris water maze testing. Measure brain tissue concentrations via LC-MS to correlate plasma AUC with CNS bioavailability. Include positive controls (e.g., fluoxetine) and assess dose-response curves for behavioral endpoints .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s melting point be reconciled?

  • Methodological Answer : Observed melting point variations (191–195.5°C) arise from hydration states. Anhydrous forms dehydrate upon heating, leading to inconsistent readings. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate monohydrate (endothermic peak at 193°C) from dehydrated forms. Consistently prepare the monohydrate via recrystallization from water-containing solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.